molecular formula C21H21N3O3S2 B2480765 (Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-45-2

(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2480765
CAS No.: 865182-45-2
M. Wt: 427.54
InChI Key: SVFYZGQZVOPUIG-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex synthetic organic compound designed for advanced pharmacological and biochemical research. This molecule belongs to the class of benzo[d]thiazole derivatives, a privileged scaffold in medicinal chemistry known for its diverse biological activities and potential in drug discovery. The compound features a benzamide core linked to a sulfamoyl-substituted benzothiazole ring system, incorporating a propynyl group that may serve as a handle for further chemical modifications via click chemistry. While specific biological data for this compound is subject to ongoing research, its structural framework suggests significant research value. Compounds with the N-(thiazol-2-yl)-benzamide structure have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This makes such analogs valuable as pharmacological tools for probing the physiological functions of this poorly understood receptor. Furthermore, structurally similar benzo[d]thiazole derivatives are being actively investigated in oncology research for their ability to inhibit the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, such as PI3K/AKT/mTOR, showing promise against breast cancer cell lines . The presence of the sulfamoyl group is a common feature in bioactive molecules and may contribute to target binding through hydrogen bond interactions. This product is intended for research applications only, including but not limited to: in vitro assay development, target identification and validation, mechanism of action studies, and as a lead compound for the synthesis of novel analogs in structure-activity relationship (SAR) campaigns. This chemical is sold for non-human research use only. It is not approved for human or veterinary diagnosis, therapy, or any other form of consumption. The buyer assumes all responsibility for safe handling and use in a controlled laboratory setting.

Properties

IUPAC Name

4-tert-butyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-5-12-24-17-11-10-16(29(22,26)27)13-18(17)28-20(24)23-19(25)14-6-8-15(9-7-14)21(2,3)4/h1,6-11,13H,12H2,2-4H3,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFYZGQZVOPUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzamide core.
  • A benzo[d]thiazole moiety.
  • A sulfamoyl group.
  • A prop-2-yn-1-yl substituent.

This structural diversity may contribute to its varied biological effects.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. For instance, compounds with similar structural motifs have demonstrated significant AChE inhibitory activity, suggesting potential in treating neurodegenerative diseases like Alzheimer's .
  • Antitumor Activity : The compound's structural components may also facilitate interaction with various molecular targets involved in cancer cell proliferation. Studies on related benzothiazole derivatives have shown promising antitumor effects against several cancer cell lines, indicating potential for further development as anticancer agents .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeCell LineObservationsReference
AntiproliferativeA549 (Lung Adenocarcinoma)Significant reduction in cell viability
AChE InhibitionEnzyme assaysIC50 values indicating strong inhibition
Apoptosis InductionNIH/3T3 (Mouse Fibroblast)Increased apoptotic markers detected

Case Studies

  • Anticancer Potential : In a recent study involving benzothiazole derivatives, several compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
  • Neuroprotective Effects : Compounds similar to this compound have been evaluated for their neuroprotective properties against oxidative stress-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of (Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote tumor growth and survival. For instance, research indicates that it may inhibit the activity of certain kinases involved in cancer progression.

Inhibition of Enzymes
The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. In vitro assays demonstrate that this compound can effectively reduce the activity of these enzymes, suggesting its potential as a therapeutic agent for cognitive disorders.

Material Science

Synthesis of Nanomaterials
In material science, this compound has been utilized in the synthesis of nanomaterials. Its unique chemical structure allows it to act as a stabilizing ligand in the formation of metal nanoparticles. Studies have shown that this compound can facilitate the creation of silver and gold nanoparticles with controlled sizes and shapes, which are valuable in catalysis and biomedical applications.

Biological Research

Antimicrobial Properties
The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. In laboratory settings, this compound exhibited significant inhibition zones in disc diffusion assays against common bacterial strains such as E. coli and S. aureus. This suggests its potential use in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Nanoparticle Synthesis

Research conducted at a university laboratory explored the use of this compound as a stabilizing agent for silver nanoparticles. The synthesized nanoparticles showed enhanced catalytic activity in reduction reactions compared to non-stabilized counterparts.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds, identified in the provided evidence, share the benzothiazol-2(3H)-ylidene benzamide scaffold but differ in substituents, leading to distinct physicochemical and pharmacological properties.

Structural and Functional Differences

Feature Target Compound Analog 1 () Analog 2 ()
Benzamide Substituent 4-(tert-butyl) 4-[bis(prop-2-enyl)sulfamoyl] 4-(azepan-1-ylsulfonyl)
Benzothiazole Substituents - 6-sulfamoyl
- 3-(prop-2-yn-1-yl)
- 6-ethoxy
- 3-ethyl
- 4-fluoro
- 3-ethyl
Key Functional Groups - Alkyne (propargyl)
- Primary sulfonamide
- Allyl sulfonamide
- Ethoxy
- Azepane sulfonyl
- Fluorine
Molecular Weight ~447.5 g/mol (estimated) ~543.6 g/mol (calculated) ~487.6 g/mol (calculated)

Implications of Substituent Variations

Target Compound
  • tert-butyl : Enhances metabolic stability by resisting oxidative degradation.
  • Propargyl : Provides a reactive handle for bioconjugation (e.g., via copper-catalyzed azide-alkyne cycloaddition).
  • Sulfamoyl : Increases aqueous solubility and enables hydrogen bonding with biological targets (e.g., carbonic anhydrase inhibitors).
Analog 1 ()
  • Ethoxy and ethyl groups : Reduce steric hindrance compared to tert-butyl, possibly improving membrane permeability.
Analog 2 ()
  • Azepane sulfonyl : A seven-membered ring sulfonamide, offering conformational flexibility and moderate basicity.

Research Findings and Hypotheses

Target Compound vs. Analog 1

  • The tert-butyl group in the target compound may improve plasma protein binding compared to Analog 1’s allyl sulfonamide, which is more prone to metabolic oxidation.
  • The propargyl group in the target compound offers synthetic versatility absent in Analog 1’s ethoxy/ethyl substituents.

Target Compound vs. Analog 2

  • Analog 2’s fluorine atom may confer superior bioavailability due to increased membrane penetration.

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